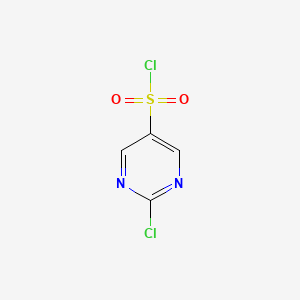

2-Chloropyrimidine-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloropyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAOAJYJIATWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655769 | |

| Record name | 2-Chloropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98026-88-1 | |

| Record name | 2-Chloropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyrimidine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyrimidine-5-sulfonyl chloride: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-5-sulfonyl chloride is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and pharmaceutical research and development.[1] Its unique structure, featuring a pyrimidine ring substituted with both a reactive sulfonyl chloride group and a chlorine atom, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂N₂O₂S | [2][3] |

| Molecular Weight | 213.04 g/mol | [2][3] |

| Appearance | Light yellow to beige solid | [1] |

| CAS Number | 98026-88-1 | [1] |

| Purity | >95% | |

| Storage Temperature | Room temperature, under inert atmosphere | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum in CDCl₃ shows a characteristic singlet at δ 9.19 ppm, corresponding to the two protons on the pyrimidine ring.[1]

-

IR Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands in the infrared region. For butane-1-sulfonyl chloride, these bands appear at 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[5] Similar characteristic peaks are expected for this compound.

-

Mass Spectrometry: The mass spectrum of a sulfonyl chloride will typically show a characteristic ion peak for the sulfonyl chloride group. For instance, butane-1-sulfonyl chloride shows an ion peak at m/z 99, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope.[5]

Further detailed spectroscopic data including ¹³C NMR, IR, and MS can be obtained from various chemical suppliers and databases.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of 2-hydroxypyrimidine-5-sulfonic acid with phosphorus pentachloride.[1]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, mix 2-hydroxypyrimidine-5-sulfonic acid (12.8 g) with phosphorus pentachloride (37.8 g).[1]

-

Heating: Stir the reaction mixture at 180°C for 4 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene (200 mL) to dissolve the product and filter to remove any insoluble impurities.[1]

-

Washing and Drying: Wash the toluene filtrate with ice water and then dry it over anhydrous magnesium sulfate.[1]

-

Isolation: Remove the toluene by evaporation under reduced pressure. Allow the resulting residue to stand in a refrigerator for one day to induce crystallization.[1]

-

Product: This procedure yields this compound as a light yellow solid (yield: 14.8 g, 96%).[1]

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the two electrophilic centers: the sulfur atom of the sulfonyl chloride group and the carbon atom at the 2-position of the pyrimidine ring.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride group is highly reactive towards nucleophiles, making it an excellent precursor for the synthesis of sulfonamides. The reaction with primary or secondary amines is a cornerstone of sulfonamide synthesis.[7][8]

Caption: Nucleophilic substitution at the sulfonyl chloride group to form sulfonamides.

This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of amine allows for the introduction of a wide variety of functional groups, making this a highly versatile transformation in medicinal chemistry.

Reactions at the Pyrimidine Ring

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the sulfonyl chloride group at the 5-position enhances the electrophilicity of the pyrimidine ring, facilitating this reaction.

The reaction of 2-chloropyrimidines with various nucleophiles, such as amines, is a well-established method for the synthesis of substituted pyrimidines.[9] This reaction can be influenced by the nature of the nucleophile and the presence of catalysts.

Dual Reactivity and Selective Transformations

The presence of two reactive sites allows for sequential or selective functionalization. By carefully choosing reaction conditions and reagents, it is possible to target either the sulfonyl chloride group or the 2-chloro position, enabling the synthesis of complex, multifunctional molecules. For instance, the sulfonyl chloride can first be reacted with an amine to form a stable sulfonamide, followed by a nucleophilic substitution at the 2-position of the pyrimidine ring.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a common motif in many approved drugs, and the sulfonyl chloride group provides a handle for introducing diverse functionalities.[10]

Kinase Inhibitors

A significant application of pyrimidine derivatives is in the development of kinase inhibitors.[11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme.

The 2-chloropyrimidine moiety can act as a covalent inhibitor by reacting with a cysteine residue in the kinase active site through an SNAr reaction.[13] The sulfonyl group at the 5-position can be functionalized to introduce substituents that enhance binding affinity and selectivity. For example, a series of chloropyrimidines have been identified as covalent inhibitors of the MSK1 kinase.[13]

Sulfonamide-Based Therapeutics

Sulfonamides are an important class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, and anticancer properties.[8][14] this compound serves as a key intermediate for the synthesis of novel sulfonamide derivatives. By reacting it with various amines, a library of compounds can be generated and screened for desired biological activity.

Other Therapeutic Areas

The versatility of this compound extends to other therapeutic areas. Pyrimidine derivatives have been investigated for their potential as antiviral, anti-inflammatory, and central nervous system (CNS) active agents.[10] The ability to readily modify both the 2- and 5-positions of the pyrimidine ring allows for fine-tuning of the molecule's properties to optimize its therapeutic potential.

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.[15] It is classified as causing severe skin burns and eye damage.[15][16] It is also water-reactive and contact with water liberates toxic gas.[15]

Recommended Safety Precautions:

-

Engineering Controls: Use only under a chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[15]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[15]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[15][16][17]

Conclusion

This compound is a highly valuable and versatile reagent in the field of organic synthesis and medicinal chemistry. Its dual reactivity allows for the construction of a wide array of complex molecules, particularly those with therapeutic potential. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective utilization in the laboratory. As the demand for novel and targeted therapeutics continues to grow, the importance of key building blocks like this compound in drug discovery and development is set to increase.

References

-

2 Chloropyridine 5 Sulfonyl Chloride Acid at ₹ 1350/kg | Powder Chemical in Hyderabad. Available from: [Link]

-

This compound - MySkinRecipes. Available from: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Central Science. Available from: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available from: [Link]

-

2-Chloropyrimidine - Organic Syntheses Procedure. Available from: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. Available from: [Link]

-

Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - MDPI. Available from: [Link]

-

. Available from: [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

-

Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. Available from: [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. Available from: [Link]

-

The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available from: [Link]

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - MDPI. Available from: [Link]

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed. Available from: [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available from: [Link]

-

23.9: Amines as Nucleophiles - Chemistry LibreTexts. Available from: [Link]

-

Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed Central. Available from: [Link]

-

Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides | AVESİS. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. Available from: [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research. Available from: [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available from: [Link]

-

2-Chloro-5-pyrimidinol | C4H3ClN2O | CID 14595700 - PubChem - NIH. Available from: [Link]

Sources

- 1. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]

- 2. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 98026-88-1|this compound|BLD Pharm [bldpharm.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE(98026-88-1) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]

- 12. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. fishersci.fr [fishersci.fr]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloropyrimidine-5-sulfonyl chloride: A Cornerstone Intermediate in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 6, 2026 – As a leading Senior Application Scientist, this guide provides an in-depth technical overview of 2-Chloropyrimidine-5-sulfonyl chloride, a key building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, reactivity, and critical applications in the synthesis of bioactive molecules, supported by detailed experimental protocols and mechanistic insights.

Core Identity: CAS Number and Molecular Structure

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number: 98026-88-1 .[1][2]

The molecule features a pyrimidine ring, a heterocyclic aromatic system containing two nitrogen atoms at positions 1 and 3. This core is substituted with a chlorine atom at the 2-position and a sulfonyl chloride group (-SO₂Cl) at the 5-position. The presence of these two reactive sites, coupled with the electron-deficient nature of the pyrimidine ring, makes it a highly versatile and valuable intermediate in organic synthesis.

Molecular Formula: C₄H₂Cl₂N₂O₂S

Molecular Weight: 213.04 g/mol

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Robust Protocol

The synthesis of this compound is most commonly achieved from 2-hydroxypyrimidine-5-sulfonic acid. This transformation involves the simultaneous chlorination of the hydroxyl group and the conversion of the sulfonic acid to a sulfonyl chloride.

Synthetic Protocol

A general and effective procedure for the laboratory-scale synthesis is as follows:

Materials:

-

2-Hydroxypyrimidine-5-sulfonic acid

-

Phosphorus pentachloride (PCl₅)

-

Toluene

-

Ice water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, thoroughly mix 2-hydroxypyrimidine-5-sulfonic acid and phosphorus pentachloride.

-

Heat the mixture to 180°C and maintain vigorous stirring for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add toluene to dissolve the product, followed by filtration to remove any insoluble impurities.

-

Wash the filtrate with ice water to quench any remaining PCl₅ and remove acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the toluene by evaporation under reduced pressure.

-

The resulting residue is this compound, which can be further purified if necessary.[1]

Purification and Characterization

The crude product is typically a light yellow solid.[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Characterization Data:

-

¹H NMR (CDCl₃): A characteristic singlet is observed for the two pyrimidine protons at approximately δ 9.19 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the two chlorine atoms.[3]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two electrophilic centers: the sulfur atom of the sulfonyl chloride group and the carbon atom at the 2-position of the pyrimidine ring.

The Sulfonyl Chloride Moiety: A Gateway to Sulfonamides

The sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a vast array of therapeutic agents.[4]

The reaction with a primary or secondary amine proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the stable sulfonamide. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction.

Caption: General workflow for the synthesis of sulfonamides.

The 2-Chloro-Pyrimidine Core: Opportunities for Further Functionalization

The chlorine atom at the 2-position of the pyrimidine ring is also a reactive handle for further molecular elaboration. It can participate in nucleophilic aromatic substitution (SNA) reactions, although it is generally less reactive than the sulfonyl chloride. This allows for a stepwise functionalization of the molecule. The electron-withdrawing effect of the sulfonyl group further activates the pyrimidine ring towards nucleophilic attack.

Furthermore, the 2-chloro position can be a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl substituents.

Applications in Drug Discovery and Development

This compound is a pivotal intermediate in the synthesis of a wide range of biologically active compounds. Its primary application lies in the preparation of pyrimidine sulfonamide derivatives, which are prevalent in numerous classes of therapeutic agents.

A Key Building Block for Endothelin Receptor Antagonists

Pyrimidine sulfonamides are the structural core of potent endothelin receptor antagonists, such as Bosentan, which is used in the treatment of pulmonary arterial hypertension.[5][6][7][8] The synthesis of these complex molecules often involves the coupling of a pyrimidine sulfonamide with other heterocyclic systems. The dual reactivity of this compound makes it an attractive starting material for the convergent synthesis of such compounds.

Versatility in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the interactions of purines and pyrimidines in biological systems.[9] Consequently, derivatives of this compound are explored in a multitude of therapeutic areas, including:

-

Anticancer agents: As inhibitors of various protein kinases.

-

Antimicrobial agents: As novel antibiotics and antifungals.[10]

-

Anti-inflammatory drugs: By targeting key enzymes in inflammatory pathways.

The ability to readily synthesize diverse libraries of pyrimidine sulfonamides from this intermediate makes it an invaluable tool in lead discovery and optimization.[11]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of a wide range of biologically active molecules. Its dual reactivity, arising from the sulfonyl chloride group and the 2-chloro substituent on the pyrimidine ring, allows for the facile and diverse construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in modern drug discovery and development cannot be overstated.

References

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

- Process for the preparation of pyrimidine derivatives. (n.d.). Google Patents.

-

Synthesis of 2-chloropyrimidine derivatives (50–54). (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

2-Chloropyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Pyrimidine derivative and use thereof. (n.d.). Google Patents.

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications. Retrieved from [Link]

- Synthesis of rosuvastatin by means of co-crystals. (n.d.). Google Patents.

- Process for preparation of bosentan. (n.d.). Google Patents.

- Process for the preparation of bosentan. (n.d.). Google Patents.

- Process for the preparation of rosuvastatin. (n.d.). Google Patents.

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (n.d.). OUCI. Retrieved from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Synthesis and characterisation of process related impurity in bosentan monohydrate. (n.d.). JOCPR. Retrieved from [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (n.d.). ACD/Labs. Retrieved from [Link]

- Process for preparation of rosuvastatin. (n.d.). Google Patents.

- Process for the preparation of pyrimidine derivatives. (n.d.). Google Patents.

- Process for the preparation of rosuvastatin. (n.d.). Google Patents.

- Sulfonamido pyrimidines. (n.d.). Google Patents.

- Pyrimidine sulfonamide derivative, preparation method and medical application thereof. (n.d.). Google Patents.

- Method for preparing 2-chloropyrimidine. (n.d.). Google Patents.

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sulfonylureas and their use in clinical practice. (n.d.). PubMed Central (PMC). Retrieved from [Link]

Sources

- 1. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]

- 2. 98026-88-1|this compound|BLD Pharm [bldpharm.com]

- 3. acdlabs.com [acdlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20110263623A1 - Process for preparation of bosentan - Google Patents [patents.google.com]

- 6. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [myskinrecipes.com]

An In-depth Technical Guide to 2-Chloropyrimidine-5-sulfonyl chloride: A Core Building Block in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive scientific overview of 2-chloropyrimidine-5-sulfonyl chloride, a cornerstone reagent in contemporary medicinal chemistry. We will explore its fundamental physicochemical properties, synthesis, and reactivity, with a focus on its strategic application in drug development. This document serves as an in-depth resource, offering both theoretical insights and practical protocols to empower researchers in leveraging the full synthetic potential of this versatile molecule.

Introduction: The Strategic Imperative of a Trifunctional Scaffold

In the intricate chess game of drug discovery, the selection of appropriate molecular building blocks is a critical opening move. Highly functionalized heterocyclic compounds are the strategic pieces that enable chemists to navigate the vastness of chemical space and construct novel therapeutic agents. Among these, this compound has distinguished itself as a reagent of exceptional value. Its trifunctional nature, featuring a highly reactive sulfonyl chloride, an electrophilic pyrimidine ring, and a displaceable chlorine atom, presents a triad of synthetic opportunities. This unique combination allows for the sequential and controlled introduction of diverse chemical functionalities, facilitating the rapid generation of compound libraries for lead optimization. This guide will provide the foundational knowledge and practical methodologies required to master the use of this powerful synthetic tool.

Core Physicochemical Properties

A deep understanding of a molecule's intrinsic properties is fundamental to its successful application in complex synthetic routes. The key physicochemical data for this compound are consolidated in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C4H2Cl2N2O2S | [1][2][3] |

| Molecular Weight | 213.04 g/mol | [1][2] |

| Appearance | Beige to light yellow solid | [4] |

| CAS Number | 98026-88-1 | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [5] |

Synthesis and Reactivity: A Mechanistic Approach

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. A grasp of the underlying mechanistic principles is essential for the rational design of synthetic strategies.

3.1. Synthetic Workflow

The preparation of this compound is typically achieved via the chlorosulfonation of a suitable pyrimidine precursor. A well-established method involves the reaction of 2-hydroxyprimidine-5-sulfonic acid with phosphorus pentachloride.[4]

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound [4]

-

Reaction Setup: In a properly ventilated fume hood, combine 2-hydroxypyrimidine-5-sulfonic acid and phosphorus pentachloride in a suitable reaction vessel equipped with a stirrer and a condenser.

-

Heating: Heat the reaction mixture to 180°C and maintain this temperature with stirring for 4 hours.

-

Work-up: After cooling to room temperature, dissolve the reaction mixture in toluene.

-

Purification: Filter the solution to remove any insoluble impurities. Wash the filtrate with ice water and dry it over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent by evaporation under reduced pressure to yield the final product as a light yellow solid.[4]

3.2. Key Reactions and Mechanistic Insights

The synthetic versatility of this compound is manifested in its subsequent chemical transformations. The sulfonyl chloride group is the most reactive site, readily undergoing nucleophilic attack. The chlorine atom at the 2-position of the pyrimidine ring can be displaced through a nucleophilic aromatic substitution (SNAr) reaction, which may require more forcing conditions.

A. Sulfonamide Formation: The sulfonyl chloride functionality reacts cleanly with primary and secondary amines to form sulfonamides, a privileged functional group in numerous marketed drugs.[6]

Figure 2: Sulfonamide formation using this compound.

B. Nucleophilic Aromatic Substitution (SNAr): The 2-chloro substituent can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is often carried out after the formation of the sulfonamide, enabling a sequential and divergent approach to compound library synthesis.[7]

Applications in Drug Discovery: A Scaffold for Therapeutic Innovation

The unique trifunctional nature of this compound has cemented its role as a valuable scaffold in the development of a wide range of therapeutic agents.[8] Its ability to serve as a versatile building block allows for the creation of diverse molecular architectures with a broad spectrum of biological activities.[9][10]

-

Kinase Inhibitors: The pyrimidine core is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors.[10] The sulfonyl chloride and chloro functionalities provide vectors for targeting specific amino acid residues within the kinase active site, thereby enhancing both potency and selectivity.

-

GPCR Modulators: The capacity to introduce a wide array of substituents allows for the fine-tuning of ligand-receptor interactions, making this scaffold highly suitable for the development of both agonists and antagonists for G-protein coupled receptors.

-

Anti-infective Agents: The pyrimidine ring is a fundamental component of nucleosides. Consequently, derivatives of this compound have been extensively explored for their potential as antiviral, antibacterial, and antifungal agents.[8]

Safety and Handling

This compound is a reactive and corrosive compound that is sensitive to moisture.[11] It is imperative that appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, be worn at all times when handling this reagent.[12][13] All manipulations should be conducted in a well-ventilated fume hood.[11] In the event of skin or eye contact, the affected area should be flushed immediately with copious amounts of water.[11]

Conclusion

This compound is a powerful and versatile tool in the modern medicinal chemist's armamentarium. Its well-defined reactivity and trifunctional nature provide a robust and flexible platform for the synthesis of complex and biologically active molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for harnessing its full potential in the quest for novel therapeutics.

References

A comprehensive list of references is provided below to support the information presented in this technical guide.

-

Visa Chem Private Limited. (n.d.). 2 Chloropyridine 5 Sulfonyl Chloride Acid. IndiaMART. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropyrimidine. PubChem. Retrieved from [Link]

- Coste, A., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(4), 1969–1981.

- Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 47, 116385.

-

iChemical. (n.d.). 2-Chloro-Pyrimidine-5-SulfonylChloride, CAS No. 98026-88-1. Retrieved from [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

U.S. National Library of Medicine. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]

-

MDPI. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules. Retrieved from [Link]

-

Claremont Colleges. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. Retrieved from [Link]

Sources

- 1. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]

- 5. 98026-88-1|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

Navigating the Chemistry of 2-Chloropyrimidine-5-sulfonyl chloride: A Guide to Safe and Effective Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloropyrimidine-5-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a versatile chloropyrimidine core, makes it an essential intermediate for synthesizing a wide array of compounds, particularly in the development of novel pharmaceuticals.[1][2] However, the very reactivity that makes this compound valuable also necessitates a deep understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the critical safety precautions required for its handling, storage, and use in a research and development setting.

Section 1: Hazard Identification and Analysis

A thorough understanding of the chemical's properties and inherent hazards is the foundation of safe laboratory practice. The primary danger associated with this compound stems from its high reactivity, particularly with water and nucleophiles, and its corrosive nature.

Physical and Chemical Properties

The compound is a solid at room temperature, but its reactivity profile dictates the stringent handling conditions required.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Cl₂N₂O₂S | [3] |

| Molecular Weight | 213.04 g/mol | [3][4] |

| Physical State | Solid (often a beige solid) | |

| Melting Point/Range | Data not consistently available | |

| Water Solubility | Reacts with water | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [5] |

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's dangers. The signal word "Danger" indicates the high potential for severe hazards.[3][6]

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS05 | H314: Causes severe skin burns and eye damage. | [3][7] | |

| GHS07 | H302: Harmful if swallowed. | [6][8] | |

| H332: Harmful if inhaled. | [6][8] | ||

| EUH029: Contact with water liberates toxic gas. | [3][6] |

Reactivity and Incompatibility

The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack.

-

Water Reactivity: This is the most critical reactivity hazard. The compound reacts with water, including atmospheric moisture, to liberate toxic and corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[3][9] This reaction is vigorous and can lead to pressure buildup in sealed containers.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, and alcohols, as these can trigger vigorous or explosive reactions.[9]

Hazardous Decomposition Products

When subjected to high heat or fire, this compound can decompose, releasing a variety of toxic and irritating gases, including:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood to contain vapors and dust.[3]

-

Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[10] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): Essential for Operator Safety

Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The following specific PPE must be worn at all times when handling the compound.[11]

-

Eye and Face Protection: Chemical safety goggles conforming to European Standard EN166 or OSHA regulations are required.[3] For operations with a higher splash risk, such as transfers of larger quantities, a full face shield should be worn in addition to goggles.[12]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[3][12]

-

Gown/Coat: An impervious, long-sleeved laboratory gown or coat is required to protect skin and personal clothing.[3]

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a ventilation failure, a NIOSH-approved air-purifying respirator with an appropriate cartridge for acid gases and organic vapors must be used.[3][13]

Section 3: Standard Operating Procedures (SOPs)

Adherence to strict protocols for handling, storage, and emergencies is critical to mitigating risk.

Safe Handling and Storage

-

Moisture Prevention: Due to its water reactivity, the compound must be handled under an inert atmosphere (e.g., nitrogen or argon).[5] Protect from moisture at all times.[8]

-

General Handling: Avoid all direct contact with the substance. Do not breathe dust or vapors.[10] Ensure all containers are tightly sealed when not in use.

-

Storage: Store in a designated, locked area in a cool, dry, and well-ventilated location away from incompatible materials.[14] Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

First Aid Measures

Immediate action is required in case of any exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response Protocol

For minor spills within a chemical fume hood, trained laboratory personnel can perform cleanup. All major spills require immediate evacuation and emergency response.

Caption: Workflow for minor spill cleanup of this compound.

Fire-Fighting

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

-

CRITICAL - DO NOT USE WATER: Using water will result in the liberation of toxic and corrosive HCl gas, exacerbating the hazard.[3][9]

-

Protective Gear: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[14]

Section 4: Experimental Protocol Case Study: Sulfonamide Synthesis

This protocol illustrates the integration of safety measures into a typical synthetic workflow. The causality for each precaution is highlighted to reinforce best practices.

Objective: Synthesize N-benzyl-2-chloropyrimidine-5-sulfonamide.

Methodology:

-

Reactor Setup (in Fume Hood): A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

-

Causality: The entire reaction is conducted under a positive pressure of inert nitrogen gas to rigorously exclude atmospheric moisture, which would otherwise hydrolyze the starting material.[9]

-

-

Reagent Charging: The flask is charged with benzylamine and a suitable anhydrous solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine). The mixture is cooled in an ice bath.

-

Causality: Cooling the reaction mixture is crucial to control the exothermic nature of the reaction between the amine and the highly reactive sulfonyl chloride, preventing thermal runaways.

-

-

Substrate Addition: this compound is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the cooled amine solution over 30 minutes.

-

Causality: Dropwise addition allows for precise control of the reaction rate and temperature. All glassware and solvents must be scrupulously dry to ensure the sulfonyl chloride is available to react with the amine rather than water.

-

-

Reaction and Quenching: The reaction is stirred at 0°C and then allowed to warm to room temperature. After completion, the reaction is carefully quenched by the slow addition of water.

-

Causality: The quenching step is performed cautiously as any unreacted sulfonyl chloride will react vigorously with the added water. Performing this in the fume hood is essential to contain the HCl gas that will be liberated.[3]

-

-

Workup and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.

-

Causality: All waste streams, both aqueous and organic, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.

-

Conclusion

This compound is a powerful reagent for chemical innovation. Its effective use is inextricably linked to a culture of safety consciousness. By understanding its chemical properties, adhering to stringent engineering and PPE standards, and meticulously following established protocols, researchers can safely harness its synthetic potential. This guide serves as a foundational document, but must be supplemented by institution-specific safety training and a continuous commitment to risk assessment for every experiment.

References

- Chemical Label for this compound. Various Suppliers.

-

Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

-

2 Chloropyridine 5 Sulfonyl Chloride Acid. IndiaMART. [Link]

-

Personal Protective Equipment. ASHP Publications. [Link]

- SAFETY DATA SHEET - 2-Chloropyridine-3-sulfonyl chloride. Fisher Scientific.

-

2-Chloro-5-fluoropyrimidine - GHS Classification. PubChem, NIH. [Link]

-

Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC. [Link]

-

Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer. [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

-

GHS Classification Summary. PubChem, NIH. [Link]

Sources

- 1. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]

- 2. indiamart.com [indiamart.com]

- 3. fishersci.fr [fishersci.fr]

- 4. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 98026-88-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 98026-88-1 [sigmaaldrich.com]

- 7. chemical-label.com [chemical-label.com]

- 8. 98026-88-1 | this compound | Sulfonyl Chlorides | Ambeed.com [ambeed.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. publications.ashp.org [publications.ashp.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Chloropyrimidine-5-sulfonyl Chloride: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloropyrimidine-5-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties. By synthesizing experimental data with established spectroscopic principles, this guide aims to facilitate the unambiguous identification and characterization of this versatile building block.

Introduction to a Versatile Heterocycle

This compound (CAS No. 98026-88-1) is a bifunctional molecule featuring a pyrimidine ring substituted with both a chloro and a sulfonyl chloride group.[1] This unique combination of reactive sites makes it a valuable precursor in the synthesis of a diverse range of biologically active compounds. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

This guide will delve into the intricacies of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. We will explore not just the observed data, but also the underlying chemical principles that govern the spectral features, providing a robust framework for interpretation.

Synthesis and Molecular Structure

A common synthetic route to this compound involves the treatment of 2-hydroxypyrimidine-5-sulfonic acid with phosphorus pentachloride at elevated temperatures.[1] This process concurrently chlorinates the hydroxyl group and converts the sulfonic acid to the corresponding sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyrimidine ring.

¹H NMR Spectroscopy: A Tale of Two Protons

The proton NMR spectrum of this compound is deceptively simple, yet highly informative.

Experimental Data:

| Chemical Shift (δ) | Multiplicity | Integration | Solvent |

| 9.19 ppm | Singlet (s) | 2H | CDCl₃ |

Interpretation and Causality:

The observation of a single resonance at a significantly downfield chemical shift of 9.19 ppm, integrating to two protons, is consistent with the two equivalent protons on the pyrimidine ring.[1]

-

Chemical Equivalence: The protons at the C4 and C6 positions of the pyrimidine ring are chemically equivalent due to the molecule's symmetry. This results in a single signal in the ¹H NMR spectrum.

-

Deshielding Effects: The pronounced downfield shift is a direct consequence of the strong electron-withdrawing nature of the substituents on the pyrimidine ring. Both the chloro and the sulfonyl chloride groups, as well as the nitrogen atoms within the aromatic ring, inductively withdraw electron density from the ring protons. This deshielding effect reduces the electron density around the protons, causing them to resonate at a lower magnetic field (higher chemical shift).

-

Singlet Multiplicity: The signal appears as a singlet because there are no adjacent protons to cause spin-spin coupling.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ) | Rationale |

| C2 | ~160-165 ppm | Attached to a chlorine atom and two nitrogen atoms, resulting in a significant downfield shift. |

| C4 / C6 | ~155-160 ppm | Aromatic carbons adjacent to nitrogen atoms, experiencing a deshielding effect. |

| C5 | ~140-145 ppm | Attached to the strongly electron-withdrawing sulfonyl chloride group, leading to a substantial downfield shift. This carbon is expected to be the most deshielded of the protonated carbons. |

Rationale for Predictions:

The predicted chemical shifts are derived from the known ¹³C NMR data of 2-chloropyrimidine and the established additivity rules for substituent effects on aromatic rings. The sulfonyl chloride group is a powerful electron-withdrawing group, and its effect on the attached carbon (C5) and the adjacent carbons (C4 and C6) is expected to be significant.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions from the sulfonyl chloride group and the pyrimidine ring.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretching (aromatic) |

| ~1600-1400 | Medium | C=C and C=N stretching (pyrimidine ring) |

| ~1370-1350 | Strong | Asymmetric SO₂ stretching |

| ~1180-1160 | Strong | Symmetric SO₂ stretching |

| ~800-700 | Strong | C-Cl stretching |

Interpretation and Field-Proven Insights:

-

Sulfonyl Chloride Group: The most characteristic and intense bands in the IR spectrum of this compound will be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These are typically observed in the ranges of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The high intensity of these bands is due to the large change in dipole moment during the vibration.

-

Pyrimidine Ring: The pyrimidine ring will give rise to a series of medium-intensity bands in the 1600-1400 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations. The exact positions of these bands can be influenced by the substituents on the ring.

-

C-H and C-Cl Vibrations: A weak absorption for the aromatic C-H stretching is expected above 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 700 cm⁻¹.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

-

Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

-

Visualization of Key Structural Features

The following diagram illustrates the key structural features of this compound and their expected spectroscopic signatures.

Caption: Key spectroscopic features of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the NMR and IR spectroscopic data of this compound. By combining the available experimental data with well-established spectroscopic principles and theoretical predictions, we have constructed a detailed framework for the structural elucidation of this important synthetic intermediate. The provided experimental protocols offer a self-validating system for researchers to obtain high-quality data. A thorough understanding of the spectroscopic properties outlined in this guide will undoubtedly aid in the efficient and accurate utilization of this compound in various research and development endeavors.

References

Sources

From Obscurity to Cornerstone: A Technical Guide to the Discovery and History of Pyrimidine Sulfonyl Chlorides

Abstract: Pyrimidine sulfonyl chlorides, once a niche class of chemical intermediates, have risen to prominence as indispensable building blocks in modern medicinal chemistry. This guide provides an in-depth exploration of their journey, from the early days of sulfonamide research to their current status as key components in a multitude of therapeutic agents. We will delve into the historical context of their discovery, dissect the evolution of their synthesis, analyze their reactivity profile, and showcase their profound impact on drug development through illustrative case studies. This technical guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive understanding of the science and history behind this pivotal class of molecules.

The Dawn of a New Era: A Historical Perspective on Pyrimidine Sulfonyl Chlorides

The story of pyrimidine sulfonyl chlorides is intrinsically linked to the broader history of sulfonamide drugs. The groundbreaking discovery of Prontosil in the 1930s by Gerhard Domagk at Bayer AG marked a turning point in medicine, heralding the age of antibacterial chemotherapy. This discovery, which earned Domagk the Nobel Prize in Physiology or Medicine in 1939, revealed that the in vivo activity of Prontosil was due to its metabolic conversion to sulfanilamide. This revelation ignited a fervent search for other sulfonamide-based therapeutics with improved efficacy and broader spectrum of activity.

While the initial focus was on benzenesulfonamides, the quest for novel antibacterial agents soon led researchers to explore the incorporation of heterocyclic rings, including the pyrimidine nucleus. The rationale was that modifying the chemical structure could alter the drug's pharmacokinetic and pharmacodynamic properties, potentially leading to more potent and less toxic medicines.

Although a definitive, singular "discovery" of a pyrimidine sulfonyl chloride is not prominently documented in the annals of chemical literature, their emergence can be traced to the period of intense sulfonamide research in the 1940s. A significant milestone in the synthesis of related heteroaryl sulfonyl chlorides was reported in 1942, detailing the oxidation of a heteroaryl thiol to its corresponding sulfonyl chloride.[1] This method laid the groundwork for the preparation of a variety of heterocyclic sulfonyl chlorides, including those of pyrimidine. A US patent filed in 1943 and granted in 1946 clearly describes the reaction of a sulfanilyl halide with 2-aminopyrimidine to produce sulfonamido pyrimidines, indicating that the synthesis and use of sulfonyl chlorides in conjunction with pyrimidines were established practices during this era.

The pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories, beginning in the 1940s, further propelled the field of pyrimidine chemistry. Their systematic investigation of nucleic acid metabolism and the development of antimetabolites, including pyrimidine analogs, laid the foundation for the rational design of drugs for cancer, viral infections, and other diseases. While their primary focus was not on pyrimidine sulfonyl chlorides themselves, their research significantly advanced the understanding and synthesis of a vast array of pyrimidine derivatives, contributing to the chemical toolbox available to medicinal chemists.

The Synthetic Arsenal: Crafting Pyrimidine Sulfonyl Chlorides

The synthesis of pyrimidine sulfonyl chlorides has evolved from classical, often harsh methods to more refined and versatile modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring and the presence of other functional groups.

Classical Approaches

Two primary classical methods have been the workhorses for the synthesis of pyrimidine sulfonyl chlorides:

-

Chlorosulfonation of Pyrimidines: This direct approach involves the reaction of a pyrimidine derivative with a strong chlorosulfonating agent, such as chlorosulfonic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism. While effective for some substrates, this method can suffer from harsh reaction conditions, low regioselectivity, and incompatibility with sensitive functional groups.

-

Oxidation of Pyrimidine Thiols: A more versatile and widely used method involves the oxidative chlorination of pyrimidine thiols (mercaptopyrimidines). This two-step process typically begins with the synthesis of the corresponding pyrimidine thiol, which is then oxidized and chlorinated to the sulfonyl chloride. A variety of oxidizing agents can be employed, including chlorine gas in aqueous acid or sodium hypochlorite.[1] This method often provides better control over regioselectivity compared to direct chlorosulfonation.

Modern Methodologies

In recent years, more sophisticated and milder synthetic strategies have emerged, offering improved efficiency and broader substrate scope. These include:

-

Diazotization of Aminopyrimidines: This method involves the conversion of an aminopyrimidine to a diazonium salt, which is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source to yield the pyrimidine sulfonyl chloride.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern palladium- and copper-catalyzed cross-coupling reactions have enabled the synthesis of pyrimidine sulfonyl chlorides from pyrimidine halides or triflates and a sulfonyl chloride precursor. These methods offer excellent functional group tolerance and precise control over the position of the sulfonyl chloride group.

Comparative Synthesis of Pyrimidine Sulfonyl Chloride Isomers

The position of the sulfonyl chloride group on the pyrimidine ring significantly influences the molecule's reactivity and its utility in drug design. The synthesis of the three main regioisomers—2-, 4-, and 5-sulfonyl chlorides—often requires distinct synthetic strategies.

| Isomer | Common Synthetic Approaches | Key Considerations |

| Pyrimidine-2-sulfonyl chloride | Oxidation of 2-mercaptopyrimidine. | The thiol precursor is readily available. |

| Pyrimidine-4-sulfonyl chloride | Oxidation of 4-mercaptopyrimidine; Diazotization of 4-aminopyrimidine. | The reactivity of the 4-position can be influenced by substituents at the 2- and 6-positions. |

| Pyrimidine-5-sulfonyl chloride | Direct chlorosulfonation of pyrimidine (can be regioselective under controlled conditions); Synthesis from a pre-functionalized pyrimidine ring. | The 5-position is generally less reactive towards electrophilic substitution than the other positions. |

The Reactive Hub: Chemical Properties and Transformations

The synthetic utility of pyrimidine sulfonyl chlorides stems from the high reactivity of the sulfonyl chloride group as an excellent electrophile. This functional group readily reacts with a wide array of nucleophiles to form stable sulfonamide, sulfonate ester, and other sulfur-containing linkages.

Caption: Key reactions of pyrimidine sulfonyl chlorides with various nucleophiles.

This reactivity profile makes pyrimidine sulfonyl chlorides invaluable intermediates for introducing the pyrimidine sulfonamide moiety into drug candidates, a structural motif that is prevalent in a wide range of biologically active compounds.

The Engine of Innovation: Pyrimidine Sulfonyl Chlorides in Drug Discovery

The incorporation of the pyrimidine sulfonamide scaffold has proven to be a highly successful strategy in the development of new therapeutics. This privileged structure often imparts favorable physicochemical properties and provides key interactions with biological targets.

Case Study: Imatinib (Gleevec®)

Imatinib, a revolutionary targeted therapy for chronic myeloid leukemia (CML) and other cancers, is a prime example of a drug featuring a pyrimidine-based core, although it is a 2-phenylaminopyrimidine derivative rather than a direct product of a pyrimidine sulfonyl chloride. The synthesis of imatinib and its analogs often involves the coupling of a substituted aniline with a pyrimidine derivative. The pyrimidine ring in imatinib is crucial for its activity as a tyrosine kinase inhibitor, participating in key hydrogen bonding interactions within the ATP-binding pocket of the Bcr-Abl oncoprotein.

Case Study: Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. A key step in the synthesis of pazopanib involves the reaction of 5-amino-2-methylbenzenesulfonamide with a dichloropyrimidine derivative. This reaction forms the central pyrimidine sulfonamide core of the drug molecule, which is essential for its potent inhibitory activity against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor angiogenesis and growth.

Caption: Simplified schematic of a key step in the synthesis of Pazopanib.

Conclusion and Future Perspectives

From their conceptual origins in the early era of sulfonamide discovery to their current status as indispensable tools in the medicinal chemist's arsenal, pyrimidine sulfonyl chlorides have traveled a remarkable journey. Their versatile synthesis and predictable reactivity have enabled the creation of a diverse range of complex molecules with profound biological activities. The continued exploration of novel synthetic methodologies, particularly those that are more sustainable and atom-economical, will undoubtedly expand the accessibility and utility of these valuable intermediates. As our understanding of disease biology deepens, the rational design of new drugs will increasingly rely on privileged scaffolds like the pyrimidine sulfonamide. The rich history and enduring importance of pyrimidine sulfonyl chlorides serve as a testament to the power of fundamental organic chemistry in driving innovation in medicine.

References

- Hitchings, G. H. (1989). Nobel Lecture in Physiology or Medicine, 1988. In Vitro Cellular & Developmental Biology, 25(4), 321-330.

- Eloranta, M., et al. (2001). Imatinib (STI571) inhibits the growth of KIT-positive human mast cells. Blood, 98(3), 774-780.

- Kumar, R., et al. (2010). Pazopanib: A new-targeted therapy for renal cell carcinoma. Indian Journal of Cancer, 47(4), 484-488.

- Roblin, R. O., Jr., & Williams, J. H. (1942). Studies in Chemotherapy. VI. The Oxidation of Some Heterocyclic Sulfides to Sulfones. Journal of the American Chemical Society, 64(7), 1574-1577.

- US Patent 2,410,793, "Sulfonamido pyrimidines," issued November 5, 1946.

- Hitchings, G. H., & Elion, G. B. (1963). Chemical suppression of the immune response. Pharmacological Reviews, 15(2), 365-405.

- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253.

Sources

A Theoretical and Computational Scrutiny of 2-Chloropyrimidine-5-sulfonyl Chloride: A Keystone Intermediate in Medicinal Chemistry

Abstract

2-Chloropyrimidine-5-sulfonyl chloride stands as a pivotal heterocyclic building block in the landscape of modern drug discovery and organic synthesis. Its unique electronic and structural characteristics, dictated by the interplay of the electron-deficient pyrimidine ring and the strongly electron-withdrawing sulfonyl chloride moiety, render it a highly versatile reagent. This in-depth technical guide delves into the theoretical underpinnings of this compound, offering a comprehensive analysis of its molecular structure, reactivity, and spectroscopic properties through the lens of computational chemistry. By leveraging established theoretical frameworks and drawing parallels from studies on analogous pyrimidine derivatives, this whitepaper aims to provide researchers, scientists, and drug development professionals with a robust understanding of this compound's behavior, thereby facilitating its more effective utilization in the synthesis of novel therapeutic agents.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a fundamental motif in a vast array of biologically active compounds, including naturally occurring molecules like vitamin B1 and the nucleobases thymine, uracil, and cytosine.[1] In medicinal chemistry, pyrimidine derivatives are integral to the design of drugs with diverse pharmacological activities, ranging from anticancer to antimicrobial agents. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to engage in specific interactions with biological targets.

This compound has emerged as a particularly valuable intermediate due to its bifunctional nature. The chlorine atom at the 2-position and the sulfonyl chloride group at the 5-position provide two distinct reactive sites for sequential or orthogonal chemical modifications. This allows for the construction of complex molecular architectures and the exploration of vast chemical space in the quest for new drug candidates. A deeper, theoretical understanding of its properties is therefore paramount for its strategic application.

Molecular Structure and Electronic Properties: A Computational Perspective

Optimized Molecular Geometry

DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed picture of the molecule's three-dimensional structure. The pyrimidine ring is expected to be planar, with the sulfonyl chloride group likely oriented to minimize steric hindrance. Key structural parameters that can be computationally derived are presented in Table 1.

| Parameter | Predicted Value | Significance |

| C2-Cl Bond Length | ~1.73 Å | Influences the reactivity of the chlorine atom in nucleophilic substitution reactions. |

| C5-S Bond Length | ~1.77 Å | Determines the stability and reactivity of the sulfonyl chloride group. |

| S-Cl Bond Length | ~2.07 Å | A relatively labile bond, making the sulfonyl chloride a good leaving group. |

| Dihedral Angle (Ring-S) | ~90° | Indicates the orientation of the sulfonyl chloride group relative to the pyrimidine ring. |

| Table 1: Predicted geometric parameters for this compound based on DFT calculations. |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[4] For this compound, the HOMO is anticipated to be localized primarily on the pyrimidine ring, while the LUMO is expected to be centered on the sulfonyl chloride group and the C2 position of the ring.

Figure 1: Conceptual diagram of Frontier Molecular Orbital interactions.

A significant HOMO-LUMO energy gap would suggest high kinetic stability. The distribution of these orbitals dictates the molecule's susceptibility to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[5] For this compound, the MEP surface would highlight the electron-deficient regions (blue) around the sulfonyl chloride group and the C2 and C4/C6 positions of the pyrimidine ring, indicating their electrophilic nature. The nitrogen atoms and the oxygen atoms of the sulfonyl group would be depicted as electron-rich regions (red), signifying their nucleophilic character.

Reactivity and Mechanistic Insights

The theoretical framework established above provides a solid foundation for understanding the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine nitrogens and the C5-sulfonyl chloride group enhances the electrophilicity of this position, making it a prime target for nucleophiles such as amines, alcohols, and thiols. Computational studies on similar chloropyrimidines can help in modeling the transition states and activation energies for these reactions, thereby predicting reaction kinetics and regioselectivity.[6]

Sulfonylation Reactions

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing reactions with nucleophiles to form sulfonamides, sulfonic esters, and other sulfur-containing compounds. This reaction is central to the use of this compound as a building block.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (N2 or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: Add the desired amine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq.) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Figure 2: Workflow for a typical sulfonylation reaction.

Spectroscopic Properties: A Theoretical-Experimental Correlation

Computational chemistry can also predict spectroscopic properties, which can be correlated with experimental data for structural verification.

NMR Spectroscopy

DFT calculations can predict the 1H and 13C NMR chemical shifts. The predicted 1H NMR spectrum would show two distinct signals for the pyrimidine protons, likely in the downfield region due to the deshielding effect of the electronegative atoms and the aromatic ring current.[7]

Vibrational Spectroscopy (IR)

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. Key vibrational modes for this compound would include:

-

S=O stretching: Strong absorptions around 1350-1400 cm-1 (asymmetric) and 1150-1200 cm-1 (symmetric).

-

C=N and C=C stretching: Absorptions in the 1500-1600 cm-1 region, characteristic of the pyrimidine ring.

-

C-Cl stretching: A weaker absorption in the 600-800 cm-1 range.

Conclusion and Future Directions

This compound is a molecule of significant synthetic utility, and this guide has provided a theoretical framework for understanding its fundamental properties. While direct experimental data for some of its characteristics are sparse, computational methods offer a powerful and predictive approach to elucidating its structure, reactivity, and spectroscopic signatures. Future theoretical studies could focus on modeling its interactions with specific biological targets, providing insights for the rational design of novel inhibitors. Furthermore, a comprehensive investigation of its reaction mechanisms with a wider range of nucleophiles would be invaluable for expanding its synthetic applications. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full potential of this versatile building block in the advancement of pharmaceutical research.

References

-